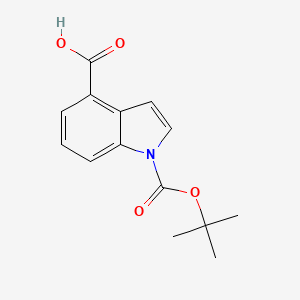

1-Boc-4-carboxyindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-8-7-9-10(12(16)17)5-4-6-11(9)15/h4-8H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSFITLRCKIRLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677964 | |

| Record name | 1-(tert-Butoxycarbonyl)-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848444-79-1 | |

| Record name | 1-(tert-Butoxycarbonyl)-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Boc-4-Carboxyindole: A Strategic Scaffold for Medicinal Chemistry

Executive Summary

1-Boc-4-carboxyindole (1-Boc-indole-4-carboxylic acid) represents a "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors and GPCR ligands. Unlike the more common 3-substituted indoles, the 4-carboxy variant provides a vector for extending molecular interactions into the solvent-exposed regions of protein binding pockets while maintaining a rigid, planar core. This guide details the physicochemical behavior, synthetic accessibility, and reactivity profile of this compound, with a focus on overcoming the steric challenges imposed by the C4-position and leveraging the Boc group for regioselective functionalization.

Part 1: Physicochemical Profile

The introduction of the tert-butoxycarbonyl (Boc) group at the N1 position significantly alters the electronic and physical properties of the parent indole-4-carboxylic acid. It masks the hydrogen bond donor (HBD) capability of the indole nitrogen, increases lipophilicity, and electronically deactivates the ring system toward electrophilic attack, while enabling directed metallation strategies.

| Property | Data | Notes |

| IUPAC Name | 1-(tert-Butoxycarbonyl)-1H-indole-4-carboxylic acid | |

| CAS Number | 346692-04-4 | Distinct from parent acid (2124-55-2) |

| Molecular Formula | C₁₄H₁₅NO₄ | |

| Molecular Weight | 261.27 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 198–202 °C (Decomposes) | Lower than parent acid (~213°C) due to disrupted H-bonding network |

| pKa (COOH) | ~4.8 | Slightly more acidic than benzoic acid due to indole electron withdrawal |

| Solubility | DMSO, DMF, DCM, EtOAc | Poor water solubility; Boc group enhances organic solubility |

| Stability | Acid-labile; Base-stable | Stable to LiOH/NaOH; degrades in TFA/HCl |

Part 2: Synthetic Accessibility & Preparation[1]

While this compound is commercially available, high-purity synthesis is often required for scale-up. The most robust route proceeds via the protection of methyl indole-4-carboxylate followed by selective hydrolysis. Direct protection of the acid often leads to mixed anhydrides and lower yields.

Protocol: Stepwise Synthesis from Methyl Indole-4-carboxylate

Objective: Synthesis of 1-Boc-indole-4-carboxylic acid avoiding oligomerization.

Reagents:

-

Methyl indole-4-carboxylate (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv)

-

DMAP (0.1 equiv), Triethylamine (1.5 equiv)

-

Lithium Hydroxide (LiOH[1]·H₂O, 3.0 equiv)

-

Solvents: DCM (anhydrous), THF, Water.

Step 1: N-Boc Protection

-

Dissolve methyl indole-4-carboxylate in anhydrous DCM (0.2 M).

-

Add DMAP and Triethylamine. Cool to 0 °C.

-

Add Boc₂O (dissolved in minimal DCM) dropwise over 15 minutes.

-

Warm to room temperature (RT) and stir for 4 hours.

-

Validation: Monitor TLC (Hexane/EtOAc 4:1). The N-H proton signal (~8.5 ppm) in ¹H NMR should disappear, and the product spot will be less polar (higher R_f).

Step 2: Ester Hydrolysis

-

Dissolve the crude N-Boc ester in THF/Water (3:1 ratio).

-

Add LiOH·H₂O. Stir at RT for 12–16 hours.

-

Critical Control: Do not heat above 40 °C. While the Boc group is generally base-stable, excessive heat with hydroxide can cause partial cleavage or decarboxylation.

-

-

Workup: Acidify carefully with 1M HCl to pH ~3–4 at 0 °C. Extract immediately with EtOAc.

-

Note: Avoid strong mineral acids (conc. HCl) or prolonged exposure to low pH, which will cleave the Boc group.

-

Part 3: Reactivity & Functionalization Strategies

The this compound scaffold offers three distinct vectors for chemical modification: the carboxylic acid (C4), the C2-position (via directed lithiation), and the N1-position (deprotection).

C4-Amide Coupling (The "Peri-Effect" Challenge)

The C4-carboxylate is sterically crowded due to the peri-interaction with the C3-H. Standard coupling reagents (EDC/HOBt) often suffer from slow kinetics.

-

Recommended System: HATU / DIPEA in DMF.

-

Logic: The At-HOAt active ester formed by HATU is less sensitive to steric hindrance than the OBt ester.

-

Self-Validating Check: If conversion is low, check for the formation of the N-acylurea byproduct (a common failure mode with carbodiimides in hindered systems).

C2-Directed Lithiation

The N-Boc group is a powerful Directed Ortho Metalation (DoM) group. Unlike N-alkyl indoles, which lithiate at C2 due to the acidity of the sp² proton, the Boc group coordinates lithium, stabilizing the transition state for C2-deprotonation.

-

Reagent: tert-Butyllithium (t-BuLi) or LDA in THF at -78 °C.

-

Selectivity: Exclusive to C2. (Note: In indolines, N-Boc directs to C7; in indoles, it directs to C2).

-

Electrophiles: Quench with DMF (formyl), I₂ (iodo), or alkyl halides.[8]

Deprotection Dynamics

Removal of the Boc group restores the indole NH, often a critical H-bond donor for binding affinity (e.g., to the hinge region of kinases).

-

Standard Protocol: TFA/DCM (1:1) or 4M HCl in Dioxane.

-

Scavengers: If the molecule contains electron-rich aromatics (like the indole ring itself), add triethylsilane (TES) or thioanisole during deprotection to prevent tert-butyl cation re-attachment (alkylation) to the C3 position.

Part 4: Visualization of Chemical Logic

Diagram 1: Reactivity & Functionalization Map

This diagram illustrates the divergent synthetic pathways available from the core scaffold.

Caption: Divergent synthesis pathways. Green: Amidation; Red: C2-Lithiation (DoM); Yellow: Deprotection.

Diagram 2: The Lithiation Regioselectivity Decision Tree

A common error is assuming N-Boc directs to C7 (as in indolines). This tree clarifies the oxidation-state dependent selectivity.

Caption: Regioselectivity of lithiation depends on the saturation of the C2-C3 bond. Indoles favor C2; Indolines favor C7.

References

-

Synthesis of Indole-4-carboxylates

-

Boc-Directed Lithiation

-

Amide Coupling Strategies

- Title: Recent Developments in Peptide Coupling Reagents.

- Source: Chemical Reviews, 2011, 111(11), 6557–6602.

-

URL:[Link]

-

C7 vs C2 Selectivity

- Title: 7-Indolinecarboxaldehyde (Discussion on C7 vs C2 lithi

- Source: Organic Syntheses, 2003, 80, 105.

-

URL:[Link]

Sources

- 1. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Physiological, Transcriptomic, and Metabolomic Responses of Brachiaria decumbens Roots During Symbiosis Establishment with Piriformospora indica | MDPI [mdpi.com]

- 5. Reactions of Carboxylic Acid Derivatives - Free Sketchy MCAT Lesson [sketchy.com]

- 6. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 7. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

1-Boc-4-carboxyindole CAS number 848444-79-1

Topic: 1-Boc-4-carboxyindole (CAS 848444-79-1) Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers[1]

Strategic Scaffold for Kinase and PARP Inhibitor Design[1]

Executive Summary

This compound (CAS 848444-79-1), also known as 1-(tert-butoxycarbonyl)-1H-indole-4-carboxylic acid, is a critical building block in modern medicinal chemistry.[1] It serves as a protected "privileged structure" for the synthesis of indole-4-carboxamides , a pharmacophore central to several FDA-approved therapeutics, including PARP inhibitors (e.g., analogs of Rucaparib) and next-generation JAK2/BTK kinase inhibitors.[1]

The strategic value of this compound lies in its orthogonal protection : the tert-butoxycarbonyl (Boc) group shields the nucleophilic indole nitrogen (N1), allowing for chemoselective activation of the C4-carboxylic acid without competing N-acylation or polymerization.[1] This guide details the physicochemical profile, synthetic utility, and validated protocols for deploying this scaffold in high-value drug discovery campaigns.

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | 1-[(tert-butoxy)carbonyl]-1H-indole-4-carboxylic acid |

| CAS Number | 848444-79-1 |

| Molecular Formula | C₁₄H₁₅NO₄ |

| Molecular Weight | 261.27 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water |

| Melting Point | 168–172 °C (decomposition dependent) |

| pKa (Calc) | ~4.2 (Carboxylic acid), ~16 (Indole NH - protected) |

| Storage | 2–8 °C, inert atmosphere (Argon/Nitrogen), protect from light |

Synthetic Utility & Mechanism

The indole-4-position is electronically distinct.[1] Unlike the nucleophilic C3 position, the C4 position is difficult to functionalize directly via electrophilic aromatic substitution. Therefore, pre-functionalized building blocks like This compound are essential.[1]

The "Regio-Control" Advantage

In unprotected indoles, the pyrrole-like nitrogen (N1) is susceptible to deprotonation and subsequent electrophilic attack.[1] By masking N1 with a Boc group, researchers achieve two goals:

-

Electronic Deactivation: The electron-withdrawing Boc group reduces the electron density of the indole ring, stabilizing the molecule against oxidative degradation during aggressive coupling conditions.[1]

-

Directed Reactivity: It forces reaction exclusivity to the C4-carboxyl group, enabling high-yield amide bond formation using standard coupling reagents (HATU, EDC).[1]

Reaction Landscape

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Figure 1: Divergent synthetic pathways. The primary workflow (Blue to Green) generates the carboxamide pharmacophore before N-deprotection.[1]

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (General Procedure)

Context: This protocol is optimized for coupling sterically demanding amines (e.g., aminopiperidines used in PARP inhibitors) to the C4-acid.[1]

Reagents:

-

This compound (1.0 equiv)[1]

-

Amine partner (1.1 equiv)[1]

-

HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium][1]

-

DIPEA (3.0 equiv) [N,N-Diisopropylethylamine][1]

-

DMF (Anhydrous, 0.1 M concentration)

Step-by-Step Workflow:

-

Activation: Charge a flame-dried round-bottom flask with This compound and anhydrous DMF under Argon. Add DIPEA and stir for 5 minutes.

-

Coupling: Add HATU in one portion. The solution typically turns yellow.[1] Stir for 10 minutes to form the activated ester.

-

Addition: Add the Amine partner (dissolved in minimal DMF if solid) dropwise.

-

Reaction: Stir at Room Temperature (25 °C) for 4–12 hours. Monitor via LC-MS (Target mass = MW_Amine + 243).[1]

-

Workup: Dilute with EtOAc. Wash with 1M citric acid (to remove excess DIPEA/amine), sat. NaHCO₃, and brine. Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

-

Why Citric Acid? The Boc group is acid-labile.[1] Using 1M HCl can prematurely deprotect the indole.[1] Citric acid (mildly acidic) removes basic impurities without cleaving the Boc group.[1]

Protocol B: Synthesis of the Building Block (From Indole-4-carboxylic Acid)

Context: If the Boc-protected form is unavailable, it can be synthesized from the parent acid (CAS 2124-55-2).[1]

Reagents:

-

Indole-4-carboxylic acid (1.0 equiv)[1]

-

Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv)[1]

-

DMAP (0.1 equiv) [4-Dimethylaminopyridine][1]

-

TEA (1.2 equiv) [Triethylamine][1]

-

DCM or Acetonitrile[1]

Workflow Visualization:

Figure 2: Protection strategy. Note that the carboxylic acid proton is acidic; however, under these conditions with excess Boc₂O, the indole Nitrogen is selectively protected due to the nucleophilicity of the indole anion generated in situ.

Case Study: Application in PARP & Kinase Inhibitors

PARP Inhibitor Design (Scaffold Hopping)

Poly(ADP-ribose) polymerase (PARP) inhibitors like Rucaparib utilize an indole-fused lactam core.[1] The this compound scaffold allows researchers to synthesize "open-chain" analogs or tricyclic cores.[1]

-

Mechanism: The carboxamide moiety mimics the nicotinamide of NAD+, the cofactor for PARP enzymes.

-

Relevance: The 4-position provides the optimal vector for extending into the solvent-exposed region of the enzyme pocket, improving solubility and pharmacokinetic properties [1, 2].[1]

JAK2 Kinase Inhibition

Recent literature highlights indole-4-carboxamides as potent inhibitors of Janus Kinase 2 (JAK2).[1]

-

Workflow: The this compound is coupled with complex amines (e.g., aminopyrimidines).[1]

-

Outcome: Following Boc-deprotection, the free indole NH forms a critical hydrogen bond with the kinase hinge region (Glu930/Leu932 in JAK2), while the C4-amide interacts with the gatekeeper residue [3].

Quality Control & Stability

To ensure experimental reproducibility, the following analytical parameters should be verified:

-

¹H NMR (DMSO-d₆):

-

HPLC Purity: >98% (254 nm). Impurities often include the hydrolyzed parent acid (check retention time shift).[1]

-

Stability Warning: Solid state is stable at 4°C. In solution (especially MeOH/Water), slow hydrolysis of the Boc group may occur if pH < 4.

References

-

Design and Synthesis of Poly(ADP-ribose) Polymerase Inhibitors. Journal of Medicinal Chemistry. (2022). Discusses the 4-carboxyl group as an ideal vector for engaging the adenosine-binding pocket.[1][2]

-

Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors. Organic Process Research & Development. (2022). Details the synthetic routes involving indole-4-carboxylate intermediates for Rucaparib. [1]

-

Discovery of 1-Amino-5H-pyrido[4,3-b]indol-4-carboxamide Inhibitors of Janus Kinase 2 (JAK2). Journal of Medicinal Chemistry. (2011).[1] Validates the indole-4-carboxamide core for kinase selectivity.[1][3] [1]

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. (2024).[1][4] Comprehensive review of the indole scaffold in FDA-approved drugs.

Sources

- 1. Indole carboxamide compounds useful as kinase inhibitors - Patent CL-2017000992-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: 1-Boc-4-Carboxyindole

Physicochemical Profiling and Synthetic Utility in PARP Inhibitor Development

Executive Summary

1-Boc-4-carboxyindole (1-(tert-Butoxycarbonyl)-1H-indole-4-carboxylic acid) serves as a critical pharmacophore scaffold in modern medicinal chemistry, most notably in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors like Rucaparib.[1] The 4-functionalized indole core is notoriously difficult to access via direct electrophilic aromatic substitution due to the electronic preference for the C3 position.[1] Consequently, this pre-functionalized, N-protected intermediate provides a strategic entry point for building tricyclic fused systems.[1] This guide details the molecular characteristics, synthetic causality, and quality control parameters required for its deployment in high-stakes drug development.[1]

Physicochemical Characterization

Precise molecular weight determination and purity profiling are prerequisites for stoichiometric accuracy in multi-step synthesis.[1]

Molecular Identity Table

| Parameter | Specification |

| Chemical Name | 1-(tert-Butoxycarbonyl)-1H-indole-4-carboxylic acid |

| CAS Number | 848444-79-1 |

| Molecular Formula | C₁₄H₁₅NO₄ |

| Molecular Weight | 261.27 g/mol |

| Monoisotopic Mass | 261.1001 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water |

| pKa (Calc) | ~4.2 (Carboxylic acid), N-Boc group removes Indole NH acidity |

Structural Analysis

The compound features two critical functionalities:

-

C4-Carboxylic Acid: An electron-withdrawing group that deactivates the benzene ring of the indole but provides an essential handle for amide coupling or cyclization (e.g., forming the azepinone ring in Rucaparib).[1]

-

N1-Boc Group: A carbamate protecting group that masks the acidic indole nitrogen (pKa ~16), preventing side reactions such as N-alkylation during subsequent steps and increasing solubility in organic solvents.[1]

Synthetic Logic & Causality

Expert Insight: Why use the N-Boc protected form? Direct manipulation of indole-4-carboxylic acid is complicated by the free N-H bond, which can interfere with metal-catalyzed cross-couplings or alkylations.[1] Furthermore, the unprotected acid is often poorly soluble in standard organic solvents (DCM, THF). Introducing the tert-butyloxycarbonyl (Boc) group serves a dual purpose:

-

Solubility Enhancement: It renders the molecule lipophilic, facilitating homogeneous reactions in DCM or THF.[1]

-

Regiocontrol: It sterically hinders the N1 position and electronically withdraws density from the ring, modulating the reactivity at C3 for subsequent halogenation or formylation steps.

Synthesis Workflow Visualization

The following diagram illustrates the standard preparation route starting from Methyl Indole-4-carboxylate, ensuring high yield and purity.

Figure 1: Step-wise synthesis pathway from the methyl ester precursor to the free acid.

Experimental Protocol

Objective: Synthesis of 1-Boc-indole-4-carboxylic acid from Methyl Indole-4-carboxylate. Scale: 10 mmol basis.

Step 1: N-Boc Protection[1]

-

Preparation: Dissolve Methyl Indole-4-carboxylate (1.75 g, 10 mmol) in anhydrous THF (20 mL) or DCM.

-

Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq, 122 mg) and Triethylamine (1.5 eq, 2.1 mL). Note: DMAP is crucial for nucleophilic catalysis of the Boc anhydride.

-

Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq, 2.62 g) dissolved in minimal THF dropwise at 0°C.

-

Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The N-H spot should disappear.

-

Workup: Dilute with EtOAc, wash with 0.1M HCl (to remove DMAP/TEA), NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate.

Step 2: Ester Hydrolysis[1]

-

Solvation: Dissolve the crude 1-Boc-ester in THF/MeOH/Water (3:1:1 ratio, 30 mL).

-

Saponification: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq). Stir at ambient temperature. Caution: Avoid heating >40°C to prevent thermal cleavage of the Boc group.

-

Acidification (Critical): Once TLC shows ester consumption, evaporate organic solvents. Cool the aqueous residue to 0°C. Carefully acidify with 1M HCl to pH ~3-4. Do not use strong acid (conc.[1] HCl) or heat, as this will remove the Boc group.

-

Isolation: The product will precipitate as a white solid.[1] Filter, wash with cold water, and dry under vacuum.[1]

Applications in Drug Design (Rucaparib)

This compound is a structural surrogate for the "A-ring" of the tricyclic PARP inhibitor Rucaparib (Rubraca).[1] The carboxylic acid at C4 is the precursor for the lactam ring formation.

Retrosynthetic Analysis

The diagram below demonstrates how the this compound scaffold integrates into the final drug architecture.

Figure 2: Retrosynthetic deconstruction of Rucaparib highlighting the indole intermediate.

Quality Control & Analytics

To validate the integrity of the synthesized material, the following analytical standards must be met.

NMR Diagnostics (¹H-NMR, 400 MHz, DMSO-d₆)

-

δ 1.60 ppm (s, 9H): The diagnostic tert-butyl (Boc) singlet.[1] Loss of this signal indicates deprotection.[1]

-

δ 12.5-13.0 ppm (br s, 1H): Carboxylic acid proton.[1]

-

δ 7.0-8.5 ppm (m, Indole H): Aromatic region.[1] The shift of H3 and H2 will differ from the unprotected indole due to the electron-withdrawing Boc group.[1]

Storage & Stability[1]

-

Temperature: Store at 2–8°C.

-

Sensitivity: Moisture sensitive (hydrolysis of Boc) and Acid sensitive.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11458614, Boc-indole.[1] Retrieved from [Link][1][2]

-

Park, J., & Cheon, C. H. (2022). A Cyanide-Catalyzed Imino-Stetter Reaction Enables the Concise Total Syntheses of Rucaparib.[1][3] RSC Advances.[1][3] Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Indoles: Fischer and Reissert Methods.[1] Retrieved from [Link][1]

Sources

1-Boc-4-Carboxyindole: A Technical Guide to Synthesis, Scale-Up, and Therapeutic Utility

Executive Summary

1-Boc-4-carboxyindole (1-(tert-butoxycarbonyl)-1H-indole-4-carboxylic acid) is a privileged heterocyclic scaffold in modern medicinal chemistry. It serves as a critical "exit vector" intermediate, allowing drug developers to extend molecular geometry from the C4 position of the indole core—a region electronically disfavored for direct electrophilic substitution. This guide details the primary cryogenic synthesis route, industrial scale-up alternatives, and the molecule's pivotal role in kinase and GPCR ligand discovery.

Part 1: Structural Significance & Retrosynthetic Analysis

The indole ring is electron-rich, typically favoring electrophilic aromatic substitution at C3. Accessing the C4 position requires overcoming this innate regioselectivity. The 1-Boc protection serves two purposes:

-

Electronic Modulation: It withdraws electron density, preventing polymerization and side reactions during metallation.

-

N1-Protection: It blocks the acidic N-H proton (pKa ~16), enabling the use of strong organolithium bases necessary for C4-functionalization.

Retrosynthetic Logic

The most reliable access to this compound is via Lithium-Halogen Exchange (Li-HE) of a 4-bromo precursor. While de novo indole synthesis (e.g., Leimgruber-Batcho) can target C4-substituted indoles, the bromination-lithiation sequence offers higher convergence for the specific N-Boc derivative.

Figure 1: The strategic disconnection relies on reversing the polarity (umpolung) of the C4-Br bond via lithiation.

Part 2: The "Gold Standard" Synthesis Protocol

Methodology: Cryogenic Lithium-Halogen Exchange Scale: Laboratory (Gram-scale)

This protocol is preferred for discovery chemistry due to its speed and high yield, despite the requirement for pyrophoric reagents.

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Substrate: 1-Boc-4-bromoindole (Commercial or synthesized from 4-bromoindole + Boc₂O).

-

Reagent: tert-Butyllithium (1.7 M in pentane) - Warning: Pyrophoric.

-

Electrophile: Dry CO₂ (generated from sublimation of dry ice or gas cylinder).

-

Solvent: Anhydrous THF (inhibitor-free).

Step-by-Step Protocol

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer. Flush with N₂ for 15 minutes.

-

Solvation: Dissolve 1-Boc-4-bromoindole (1.0 equiv) in anhydrous THF (0.1 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation (The Critical Step):

-

Add t-BuLi (2.1 equiv) dropwise via syringe pump or cannula.

-

CPP (Critical Process Parameter): Maintain internal temperature below -70°C . Rising temperatures cause the tert-butyl anion to attack the Boc carbonyl (nucleophilic attack) or the THF solvent, leading to impurities.

-

Mechanism:[1][2][3][4] The first equivalent performs the Li-Br exchange; the second equivalent destroys the resulting tert-butyl bromide (eliminating to isobutene), driving the equilibrium forward.

-

-

Equilibration: Stir at -78°C for 30–60 minutes. The solution typically turns a deep yellow/orange, indicating the formation of the aryllithium species.

-

Electrophilic Trapping:

-

Introduce a stream of dry CO₂ gas into the headspace (or through a drying tube) for 20 minutes.

-

Alternatively, pour the reaction mixture onto crushed dry ice (excess) for rapid quenching.

-

-

Workup:

-

Allow the mixture to warm to room temperature.

-

Quench with saturated NH₄Cl solution.

-

Acidify the aqueous layer carefully with 1M HCl to pH 3–4 (Do not go lower to avoid Boc cleavage).

-

Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

-

Data Summary: Yield & Purity

| Parameter | Value | Notes |

| Typical Yield | 75% – 88% | Dependent on strict moisture control. |

| Purity (HPLC) | >95% | Major impurity: 1-Boc-indole (protonated species if CO2 trapping is slow). |

| Appearance | Off-white solid | Recrystallize from Hexane/EtOAc if colored. |

| 1H NMR Diagnostic | δ ~8.0 ppm (d) | Deshielding of H5 due to C4-COOH proximity. |

Part 3: Industrial Scale-Up Alternative (Pd-Catalyzed Carbonylation)

For multi-kilogram synthesis, the use of t-BuLi is often prohibited due to safety risks. The preferred route shifts to Palladium-catalyzed hydroxycarbonylation.

Reaction:

-

Catalyst System: Pd(OAc)₂ with dppf (1,1'-Bis(diphenylphosphino)ferrocene).

-

Conditions: 5 bar CO pressure, 100°C, Triethylamine in DMSO/Water.

-

Advantage: Avoids cryogenic temperatures; safer handling.

-

Disadvantage: Requires high-pressure autoclaves; purification of Pd residues required.

Part 4: Decision Logic & Troubleshooting

The following workflow illustrates the decision-making process during the synthesis to ensure batch integrity.

Figure 2: Critical decision nodes for the Li-HE protocol to prevent batch failure.

Part 5: Therapeutic Utility & Applications[7]

The this compound scaffold is not merely a building block; it is a "privileged structure" in drug discovery, particularly for modulating protein-protein interactions.

HIV-1 Integrase Inhibitors

Indole-2-carboxylic acids are well-known, but 4-substituted indoles have emerged as potent scaffolds for Next-Generation Integrase Strand Transfer Inhibitors (INSTIs). The C4-carboxylate provides a unique vector to chelate Mg²⁺ ions in the active site or interact with the viral DNA-protein complex.

GPCR Ligands (Cannabinoid Receptors)

Derivatives of 4-carboxyindole act as bioisosteres for 4-quinolone-3-carboxamides, a class of high-affinity CB2 receptor ligands. The indole core offers improved solubility profiles compared to the quinolone parents while maintaining critical pi-stacking interactions within the receptor pocket.

Kinase Inhibition (PIM / CDK)

The C4 position allows for the introduction of solubilizing groups (via amide coupling of the carboxylate) that protrude into the solvent-exposed regions of kinase ATP-binding pockets, improving the pharmacokinetic (PK) properties of the inhibitor.

References

-

Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry. Link

- Lau, C. K., et al. (2002). Synthesis of 4-substituted indoles. Canadian Journal of Chemistry.

-

Passarella, D., et al. (2016). Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands.[5] Journal of Medicinal Chemistry. Link

-

Hu, L., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.[6] Molecules. Link

-

Behnke, N. E., et al. (2015). Selective Halogen-Lithium Exchange Reactions: Synthesis of 4,5-Methylenedioxybenzocyclobutene. Organic Syntheses. (Provides the foundational safety protocols for t-BuLi handling). Link

Sources

- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 2. Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Characterization of 1-Boc-4-carboxyindole: A Spectroscopic Guide

Executive Summary & Structural Context[1]

1-Boc-4-carboxyindole (1-(tert-butoxycarbonyl)-1H-indole-4-carboxylic acid) is a critical pharmacophore scaffold, widely utilized in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structural duality—possessing a protected amine and a reactive carboxylic acid—makes it an ideal "click-ready" building block.[1] However, this same duality presents specific spectroscopic challenges.[1]

The tert-butoxycarbonyl (Boc) group on the indole nitrogen (N1) exerts a profound electronic and steric influence on the aromatic system, distinct from simple alkyl indoles. This guide provides a definitive reference for validating this compound, focusing on distinguishing it from its primary impurity: the unprotected indole-4-carboxylic acid.[1]

Structural Logic & Synthesis Workflow

The synthesis typically involves the protection of indole-4-carboxylic acid.[1] Understanding this pathway is essential for interpreting spectral impurities.[1]

Figure 1: Synthetic pathway highlighting the origin of the primary spectroscopic impurity.

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) is the primary tool for verifying the regiochemistry of the Boc protection.[1] The N1-Boc group induces significant deshielding on the adjacent protons (H2 and H7) due to the anisotropy of the carbamate carbonyl and steric compression.[1]

Experimental Protocol: Sample Preparation

-

Solvent Choice: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.[1]

-

Reasoning: CDCl3 often leads to aggregation of carboxylic acids, broadening the peaks. DMSO-d6 disrupts hydrogen bonding dimers, resulting in a sharp, observable signal for the carboxylic acid proton (-COOH) and ensuring the aromatic protons are well-resolved.[1]

-

-

Concentration: 10–15 mg in 0.6 mL DMSO-d6.

-

Reference: Residual DMSO quintet at 2.50 ppm.

^1H NMR Data (400 MHz, DMSO-d6)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Structural Assignment Logic |

| -COOH | 13.0 - 13.2 | br s | 1H | - | Acidic Proton. Disappears with D2O shake.[1] Broadness indicates H-bonding.[1] |

| H2 | 8.25 | d | 1H | 3.8 | Alpha-Proton. Significantly deshielded by N-Boc (anisotropic effect).[1] |

| H7 | 8.45 | d | 1H | 8.2 | Peri-Proton. Deshielded by the steric bulk/carbonyl of the N-Boc group.[1] |

| H5 | 7.92 | dd | 1H | 7.6, 1.0 | Ortho to COOH. Deshielded by the C4-carboxylic acid cone.[1] |

| H6 | 7.45 | t | 1H | 7.9 | Meta to COOH. Standard aromatic triplet.[1] |

| H3 | 7.30 | d | 1H | 3.8 | Beta-Proton. Less affected by N-Boc than H2.[1] |

| Boc-CH3 | 1.65 | s | 9H | - | Protection Group. Characteristic strong singlet.[1] |

^13C NMR Data (100 MHz, DMSO-d6)

| Carbon Type | Shift (δ, ppm) | Assignment Note |

| Acid C=O | 168.5 | Characteristic carboxylic acid carbonyl.[1] |

| Boc C=O | 149.8 | Carbamate carbonyl (distinct from acid).[1] |

| Aromatic C | 136.0 - 115.0 | Indole core carbons.[1] C4 is quaternary (~124 ppm).[1] |

| Boc Quat-C | 84.5 | Quaternary carbon of the tert-butyl group.[1] |

| Boc -CH3 | 27.8 | Methyl carbons of the tert-butyl group (intense signal).[1] |

Diagnostic Connectivity (NOE)

To distinguish the 4-isomer from the 5- or 6-isomers, Nuclear Overhauser Effect (NOE) interactions are definitive.[1]

Figure 2: Key spatial interactions confirming the N1-substitution pattern.

Infrared (IR) & Mass Spectrometry (MS)[1]

While NMR provides the map, IR and MS provide the functional group fingerprint and molecular weight validation.

Infrared Spectroscopy (FT-IR)

The presence of two distinct carbonyl stretches is the pass/fail criterion for the Boc protection.[1]

-

1735 cm⁻¹ (Strong): Carbamate C=O stretch (Boc group).[1] Absent in starting material.

-

1690 cm⁻¹ (Strong): Carboxylic acid C=O dimer stretch.[1]

-

2800–3200 cm⁻¹ (Broad): O-H stretch of the carboxylic acid.[1]

Mass Spectrometry (ESI-MS)[1]

-

Ionization Mode: Negative Mode (ESI-) is preferred for the free acid; Positive Mode (ESI+) works for the Boc group but often yields adducts.[1]

-

Key Ions (ESI-):

-

m/z 260.1 [M-H]⁻: Parent ion (Calculated MW: 261.27).[1]

-

-

Key Ions (ESI+):

-

m/z 284.1 [M+Na]⁺: Sodium adduct.[1]

-

m/z 162.1 [M - Boc + H]⁺: Loss of the Boc group (fragmentation) is highly common in the source, often leading to a false negative if not anticipated. Note: If you see only 162, lower the cone voltage.

-

Troubleshooting & Purity Analysis

The "De-Boc" Impurity

The most common issue with this compound is thermal or acidic instability leading to deprotection.[1]

Detection:

-

Check the 1.65 ppm region in ^1H NMR.[1] If the integral is <9H relative to the aromatic protons, deprotection has occurred.

-

Check H2 shift .[1] In the unprotected parent (Indole-4-carboxylic acid), H2 appears upfield at ~7.6 ppm .[1] If you see a small doublet at 7.6 ppm alongside the 8.25 ppm signal, the sample is contaminated with starting material.

Stability Note: Store solid at -20°C. In solution (DMSO), the compound is stable for <24 hours.[1] Avoid leaving in acidic deuterated solvents (e.g., old CDCl3) as this catalyzes Boc removal.[1]

References

-

Indole Synthesis & Protection: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard text for indole reactivity and N-protection shifts).

-

Solvent Effects in NMR: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]

-

Parent Compound Data: National Institute of Advanced Industrial Science and Technology (AIST).[1] (2023).[1][3] Spectral Database for Organic Compounds (SDBS): Indole-4-carboxylic acid.[1] Link[1]

-

Boc-Indole Characterization: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Definitive guide on Boc stability and spectral characteristics).

Sources

Introduction: The Role of 1-Boc-4-carboxyindole in Modern Drug Discovery

An In-Depth Technical Guide to the Solubility and Stability of 1-Boc-4-carboxyindole

1-((tert-butoxy)carbonyl)-1H-indole-4-carboxylic acid, commonly known as this compound, is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid indole scaffold, combined with strategically placed functional groups—a carboxylic acid for polar interactions and derivatization, and a tert-butyloxycarbonyl (Boc) protecting group for modulating reactivity and physicochemical properties—makes it a versatile starting material for the synthesis of complex therapeutic agents.[1] The indole nucleus is a privileged scaffold found in numerous biologically active compounds, and its derivatives are explored for a wide range of therapeutic targets, including roles as STING degraders in immunology.[2]

For drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is not merely academic; it is a critical prerequisite for success. Properties such as solubility and stability directly influence a candidate's bioavailability, manufacturability, formulation, and shelf-life. This guide, written from the perspective of a senior application scientist, provides a deep dive into the core solubility and stability characteristics of this compound, offering both theoretical grounding and field-proven experimental protocols to empower researchers in their drug discovery endeavors.

Part 1: Solubility Profile of this compound

Solubility is a cornerstone of drug efficacy, governing the concentration of a compound that can be achieved in solution and, consequently, its absorption and distribution in vivo. The structure of this compound presents a classic interplay of opposing physicochemical forces that dictate its solubility profile.

Structural Deconstruction and Solubility Prediction

The molecule's solubility is governed by three primary components:

-

Indole Ring System: The aromatic, heterocyclic core is largely hydrophobic, favoring solubility in non-polar organic solvents.

-

tert-Butyloxycarbonyl (Boc) Group: This bulky, lipophilic protecting group significantly increases the molecule's non-polar character, further enhancing its solubility in organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[3]

-

Carboxylic Acid (-COOH) Group: This functional group is the primary driver of aqueous solubility. In its protonated (neutral) state at low pH, it is less polar. However, upon deprotonation to its carboxylate form (-COO⁻) at neutral or basic pH, it becomes highly polar and capable of forming strong hydrogen bonds with water, thereby increasing aqueous solubility.[4]

This amphiphilic nature suggests that this compound will exhibit good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can solvate both polar and non-polar regions of the molecule. Its aqueous solubility is expected to be highly pH-dependent.

Qualitative Solubility Assessment

While precise quantitative data for this specific molecule is not widely published, a qualitative solubility profile can be inferred from its structural components and data on analogous compounds. This information is crucial for selecting appropriate solvents for chemical reactions, purification, and initial biological screening.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Excellent solvent for a wide range of organic molecules, capable of solvating both the hydrophobic scaffold and the polar carboxylic acid. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, effectively solvates amphiphilic compounds. |

| Methanol (MeOH) | Polar Protic | Soluble | The alcohol can hydrogen bond with the carboxylic acid, while its alkyl portion interacts with the hydrophobic core. |

| Dichloromethane (DCM) | Chlorinated | Soluble | The lipophilic Boc group and indole ring promote solubility in non-polar organic solvents.[3] |

| Tetrahydrofuran (THF) | Ether | Soluble | A moderately polar aprotic solvent that effectively dissolves many Boc-protected compounds.[4] |

| Water (Aqueous Buffer) | Polar Protic | pH-Dependent | Poorly soluble at acidic pH. Solubility increases significantly at neutral to basic pH as the carboxylic acid deprotonates. |

| Acetonitrile (ACN) | Polar Aprotic | Likely Soluble | Often used in reversed-phase chromatography, indicating some degree of solubility. |

Experimental Protocol: Kinetic Solubility Determination

For early-stage drug discovery, a kinetic solubility assay provides a rapid, high-throughput assessment of a compound's solubility under physiologically relevant conditions.[5][6] This protocol is designed to identify potential solubility liabilities early, guiding lead optimization.[7]

Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4).

Methodology: Nephelometric Light Scattering or Direct UV Assay.[8]

Step-by-Step Protocol:

-

Stock Solution Preparation: Accurately prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.

-

Plate Setup: Using a calibrated pipette, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add the aqueous buffer (e.g., PBS at pH 7.4) to each well to achieve the desired final compound concentration (e.g., 200 µM). The final DMSO concentration should be kept low (typically ≤2%) to minimize its co-solvent effects.[6]

-

Mixing and Incubation: Mix the plate thoroughly on a plate shaker for 5-10 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 2 hours.[5][8]

-

Precipitation Detection (Nephelometry):

-

Measure the light scattering in each well using a nephelometer.

-

An increase in light scattering compared to a buffer-only control indicates the formation of a precipitate, signifying that the compound's solubility limit has been exceeded.

-

-

Concentration Measurement (Direct UV Assay):

-

After incubation, filter the solution in each well using a filtration plate to remove any undissolved precipitate.

-

Measure the UV absorbance of the filtrate in a UV-compatible plate at the compound's λ_max.

-

Quantify the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared from the DMSO stock solution diluted in a mixture of buffer and DMSO that mimics the assay conditions.

-

The workflow for this kinetic solubility assay is visualized below.

Part 2: Stability Profile and Degradation Pathways

A drug candidate must remain stable throughout its manufacturing, storage, and administration to ensure safety and efficacy. Forced degradation studies are a regulatory requirement (ICH Q1A) and a critical tool for understanding a molecule's intrinsic stability.[9][10] These studies help identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[10][11]

Predicted Chemical Liabilities

Based on the structure of this compound, several potential degradation pathways can be anticipated:

-

Hydrolytic Degradation (Acid-Catalyzed): The Boc protecting group is notoriously labile under acidic conditions.[12] At low pH, the tert-butyl carbocation is cleaved, leading to the formation of N-deprotected indole-4-carboxylic acid, isobutylene, and carbon dioxide. This is often the most significant stability liability for Boc-protected compounds. Stability at neutral and basic pH is expected to be much higher.

-

Oxidative Degradation: The electron-rich indole ring is susceptible to oxidation. Exposure to oxidative agents (e.g., hydrogen peroxide, atmospheric oxygen) could lead to the formation of various oxidized species, potentially involving cleavage of the heterocyclic ring.[13]

-

Photolytic Degradation: Many aromatic and heterocyclic systems can absorb UV light, leading to photochemical degradation. The extent of this liability needs to be determined experimentally.

-

Thermal Degradation: While generally stable at ambient temperatures, high temperatures can induce decarboxylation or other decomposition pathways.

Experimental Protocol: Forced Degradation Study

This protocol outlines the conditions for stressing this compound to generate potential degradation products. The goal is to achieve a modest level of degradation (typically 5-20%) to identify primary degradants without causing excessive decomposition.[14]

Objective: To investigate the stability of this compound under various stress conditions and to generate a degradation profile.

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required. The initial method can be a generic gradient reversed-phase method (e.g., C18 column with a water/acetonitrile mobile phase gradient), which will be optimized based on the results.[15][16]

Step-by-Step Protocol:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water).

-

Acid Hydrolysis:

-

Treat the sample solution with 0.1 M HCl.

-

Incubate at a controlled temperature (e.g., 60°C) for several hours.

-

At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Treat the sample solution with 0.1 M NaOH.

-

Incubate at a controlled temperature (e.g., 60°C) for several hours.

-

At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Treat the sample solution with 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature and protect from light.

-

Monitor the reaction over 24 hours, taking aliquots for direct HPLC analysis at set intervals.

-

-

Thermal Degradation:

-

Store a solid sample of the compound in a controlled temperature oven (e.g., 80°C).

-

Store a solution of the compound at the same temperature.

-

Analyze samples after a set period (e.g., 24-48 hours).

-

-

Photolytic Degradation:

-

Expose a solution of the compound to a calibrated light source that provides both UV and visible light (ICH Q1B guideline).

-

Simultaneously, keep a control sample protected from light.

-

Analyze both the exposed and control samples after a specific duration of light exposure.

-

-

HPLC Analysis and Method Optimization:

-

Analyze all stressed and control samples by HPLC-UV.

-

Examine the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

The primary goal is to achieve adequate resolution between the parent peak and all major degradation peaks. If co-elution occurs, the HPLC method (e.g., gradient, mobile phase pH, column type) must be systematically optimized until specificity is achieved. This confirms the method is "stability-indicating."[16][17]

-

The logical flow from forced degradation to a validated stability-indicating method is depicted in the following diagram.

Conclusion

A thorough characterization of the solubility and stability of this compound is indispensable for its successful application in drug discovery and development. The molecule's amphiphilic nature, driven by a lipophilic Boc-protected indole core and a polar carboxylic acid, results in good solubility in polar aprotic organic solvents and highly pH-dependent aqueous solubility. Its primary stability liability is the acid-catalyzed cleavage of the Boc group, with potential secondary susceptibility to oxidation.

By employing the systematic, field-proven protocols detailed in this guide—from high-throughput kinetic solubility screening to comprehensive forced degradation studies—researchers can proactively address potential development challenges. These self-validating experimental systems provide the robust data necessary to guide medicinal chemistry efforts, select appropriate formulation strategies, and ensure regulatory compliance, ultimately accelerating the journey from a promising building block to a viable clinical candidate.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications.

-

National Center for Biotechnology Information (n.d.). 1-Boc-4-AP. PubChem. Retrieved from [Link]

- BenchChem (2025). Solubility of Boc-PEG4-Sulfonic Acid in Organic Solvents: A Technical Guide.

- BenchChem (n.d.). 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid | CAS 252720-31-3.

- DESWATER (n.d.). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes.

-

ResearchGate (n.d.). Solubilities of 4-Carboxybenzaldehyde and 1,4-Benzenedicarboxylic Acid in N Methyl2-pyrrolidone in the Temperature Range from (343.2 to 468.2) K. Retrieved from [Link]

-

Wikipedia (n.d.). 1-Boc-4-AP. Retrieved from [Link]

- Policija (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).

-

Federal Register (2022). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Retrieved from [Link]

-

Chromatography Online (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

-

PubMed (n.d.). Discovery of indole derivatives as STING degraders. Retrieved from [Link]

-

ResearchGate (n.d.). Compound stability under different pH conditions. Retrieved from [Link]

- Enamine (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Eurofins (2022). ANALYTICAL METHOD SUMMARIES.

-

VŠCHT (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

-

Reddit (2024). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros. Retrieved from [Link]

- IRJPMS (n.d.). Stability Indicating HPLC Method Development: A Review.

-

Longdom Publishing (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

-

YouTube (2022). How to Conduct Forced Degradation Study for Drug Product as per ANVISA?. Retrieved from [Link]

- Asian Journal of Chemistry (2013).

-

PMC (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]

- ResearchGate (2023).

-

SciSpace (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

-

AxisPharm (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

PMC (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Retrieved from [Link]

- International Journal of Pharmacy & Pharmaceutical Research (2023).

- ResearchGate (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives.

-

NIH (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

MDPI (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from [Link]

- Eurofins (2018). ANALYTICAL METHOD SUMMARIES.

-

PharmaCompass (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

- ResearchGate (n.d.).

- MDPI (n.d.).

- ResearchGate (2020).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Discovery of indole derivatives as STING degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]

- 5. enamine.net [enamine.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. scispace.com [scispace.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. irjpms.com [irjpms.com]

- 12. reddit.com [reddit.com]

- 13. mdpi.com [mdpi.com]

- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. web.vscht.cz [web.vscht.cz]

- 17. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

1-Boc-4-carboxyindole: A Strategic Scaffold for Divergent Synthesis

Executive Summary

1-Boc-4-carboxyindole (1-Boc-indole-4-carboxylic acid) represents a high-value "privileged structure" in modern medicinal chemistry.[1] Unlike the naturally nucleophilic C3 position or the easily lithiated C2 position, the C4 position of the indole ring is electronically deactivated and sterically encumbered, making it historically difficult to access. However, functionalization at C4 provides a unique vector for extending ligands into deep hydrophobic pockets of enzymes, particularly kinases (e.g., p38 MAP kinase) and viral polymerases.[1]

This guide details the strategic deployment of this compound as a divergence point. It covers the scalable synthesis of the building block itself, its transformation into high-affinity amides, and its conversion via Curtius rearrangement into 4-aminoindoles—a motif otherwise challenging to synthesize.

Part 1: Structural & Electronic Rationale[1]

The "4-Position Challenge"

The indole scaffold is ubiquitous in drug discovery, yet the vast majority of synthetic methods target the C3 (electrophilic substitution) or C2 (directed lithiation) positions. The C4 position is unique because:

-

Vector Geometry: Substituents at C4 project into a spatial region often unexploited by natural substrates (like ATP in kinases), allowing for high selectivity.[1]

-

Electronic Deactivation: The pyrrole ring's electron density does not naturally conjugate to C4 to facilitate nucleophilic attack, requiring pre-functionalized precursors (like 4-bromoindole).[1]

-

The Role of the Boc Group: The tert-butyloxycarbonyl (Boc) group on N1 is not merely a protecting group; it is a tuning element .[1]

-

Sterics: It prevents N-acylation during downstream amide couplings.[1]

-

Electronics: It withdraws electron density from the ring, stabilizing the C4-carboxylate against decarboxylation and directing C2-lithiation if further functionalization is required.

-

Part 2: Synthetic Access (Upstream)[1]

While classical routes like the Leimgruber-Batcho synthesis can construct the indole ring from nitrobenzene precursors, modern process chemistry favors the Palladium-Catalyzed Carbonylation of 4-bromoindole. This method is scalable, avoids pyrophoric lithium reagents, and tolerates the Boc group.[1]

Workflow Visualization: Synthesis of the Building Block

Figure 1: Scalable access to this compound via Pd-catalyzed carbonylation. This route avoids the cryogenic conditions of lithium-halogen exchange.

Part 3: Downstream Utility (The "How-To")

Once in hand, this compound serves as a divergence hub.[1] Two primary pathways dominate its utility in drug discovery:

Pathway A: Amide Coupling (Kinase Inhibitors)

The C4-carboxylic acid is an ideal handle for engaging the "hinge region" or solvent-exposed fronts of kinase domains.

-

Challenge: Steric clash between the C3-proton and the C4-carbonyl can hinder coupling.

-

Solution: Use high-activity coupling reagents like HATU or T3P.[1] The Boc group is essential here to prevent the formation of N-acyl indole byproducts.

Pathway B: Curtius Rearrangement (Access to 4-Aminoindoles)

4-Aminoindoles are unstable and difficult to synthesize via nitration/reduction.[1] The Curtius rearrangement of this compound provides a safe, "masked" entry to this class.

-

Mechanism: Acid

Acyl Azide -

Utility: This allows the nitrogen to be installed after the indole core is built, enabling the synthesis of urea-based inhibitors (e.g., for Gyrase B or Hsp90).

Part 4: Experimental Protocols

Protocol 1: Pd-Catalyzed Carbonylation (Scalable Synthesis)

Use this protocol to generate gram-scale quantities of the building block from 4-bromoindole.

| Parameter | Condition | Rationale |

| Substrate | 1-Boc-4-bromoindole (1.0 eq) | N-protection prevents catalyst poisoning by the free NH.[1] |

| Catalyst | Pd(OAc)₂ (2 mol%) | Cost-effective Pd(II) source that reduces to Pd(0) in situ.[1] |

| Ligand | dppp (1,3-bis(diphenylphosphino)propane) | Bidentate ligand enforces cis-geometry, favoring CO insertion.[1] |

| CO Source | CO gas (balloon or 5 bar) | Carbonyl source.[1] Safety: Use a CO detector. |

| Base/Solvent | Et₃N (2.0 eq) in DMSO/MeOH | Base neutralizes HBr; MeOH traps the acyl-Pd species as the ester.[1] |

Step-by-Step:

-

Protection: Dissolve 4-bromoindole in DCM. Add Boc₂O (1.1 eq) and DMAP (0.1 eq).[1] Stir at RT for 2 h.[1] Wash with 1M HCl and brine.[1] Concentrate to yield 1-Boc-4-bromoindole.[1]

-

Carbonylation: In a pressure vessel (autoclave), combine the protected indole, Pd(OAc)₂, dppp, and Et₃N in MeOH/DMSO (1:1).

-

Reaction: Pressurize with CO (5 bar) and heat to 80°C for 16 h.

-

Workup: Vent CO carefully. Filter through Celite.[1] Concentrate.

-

Hydrolysis: Dissolve the intermediate methyl ester in THF/H₂O (3:1). Add LiOH (3 eq).[1] Stir at 50°C until TLC shows consumption. Acidify with 1M HCl to precipitate this compound.[1]

Protocol 2: One-Pot Curtius Rearrangement

Use this protocol to convert the acid into a Boc-protected amine or urea.

Reagents:

-

1-Boc-indole-4-carboxylic acid (1.0 eq)

-

Diphenylphosphoryl azide (DPPA) (1.1 eq)[1]

-

Triethylamine (Et₃N) (1.2 eq)[1]

-

tert-Butanol (excess) or specific amine (1.0 eq)

Step-by-Step:

-

Activation: Dissolve the acid in dry Toluene under N₂. Add Et₃N and DPPA.[1] Stir at RT for 30 min.[1]

-

Rearrangement: Heat the mixture to 80°C. Evolution of N₂ gas indicates isocyanate formation.[1] Monitor by IR (appearance of -N=C=O peak ~2270 cm⁻¹).[1]

-

Trapping:

-

For Carbamate (NH-Boc): Add excess t-BuOH and reflux for 4 h.

-

For Urea: Cool to RT, add the nucleophilic amine (R-NH₂), and stir for 2 h.

-

-

Purification: Evaporate solvent. Purify via flash chromatography (Hexane/EtOAc).

Part 5: Divergent Reactivity Map

The following diagram illustrates how this single building block grants access to three distinct chemical spaces critical for drug discovery.

Figure 2: Divergent synthesis pathways from the this compound hub.

References

-

Palladium-Catalyzed Carbonylation

-

Curtius Rearrangement Utility

-

Medicinal Chemistry Context (Bioisosteres)

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

The Indole Nucleus: A Technical Guide to Reactivity and Functionalization

Executive Summary

The indole scaffold (benzopyrrole) represents one of the most privileged structures in drug discovery, serving as the core pharmacophore for over 150 FDA-approved drugs, including kinase inhibitors (e.g., Sunitinib) and GPCR ligands (e.g., Sumatriptan). Its reactivity is defined by a dichotomy between the electron-rich pyrrole ring and the relatively inert benzene ring. This guide provides a mechanistic deconstruction of indole reactivity, moving beyond basic textbook definitions to explore the orbital interactions that dictate regioselectivity (C3 vs. C2) and the modern transition-metal protocols that allow researchers to override these intrinsic biases.

Part 1: Electronic Structure & Mechanistic Foundations

The C3 vs. C2 Selectivity Paradox

To manipulate the indole nucleus, one must first understand why it behaves differently than other heterocycles like pyrrole.[1]

-

Intrinsic Bias: Unlike pyrrole, which favors C2 substitution, indole exhibits a profound kinetic preference for C3 electrophilic substitution .

-

The Causality: This regioselectivity is dictated by the stability of the cationic intermediate (

-complex).-

Attack at C3: The positive charge is delocalized onto the nitrogen atom without disrupting the aromaticity of the fused benzene ring. The transition state preserves the 6

-electron benzenoid sextet. -

Attack at C2: The resulting cation forces the charge to delocalize through the benzene ring, temporarily disrupting its aromaticity and forming a higher-energy quinoid-like intermediate.

-

The N-H Acidic Handle

The indole nitrogen is not basic (the lone pair is part of the aromatic sextet) but is significantly acidic compared to simple amines.

-

pKa Data:

21.0 in DMSO; -

Implication: Deprotonation requires strong bases (e.g., NaH, KOtBu) in aprotic polar solvents to generate the indolyl anion, a potent nucleophile that reacts at Nitrogen (hard electrophiles) or C3 (soft electrophiles).

Visualization: The Reactivity Map

The following diagram maps the distinct reactivity zones of the indole core.[2]

Figure 1: Mechanistic map illustrating the divergent reactivity profiles of the indole nucleus.

Part 2: Electrophilic Aromatic Substitution (EAS)

The Gold Standard: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction remains the most robust method for introducing a carbon handle at C3. It avoids the polymerization often seen with acid-catalyzed Friedel-Crafts reactions.

Mechanism

-

Reagent Formation: DMF reacts with POCl

to form the electrophilic chloroiminium ion (Vilsmeier reagent).[3] -

Addition: The indole C3 attacks the chloroiminium ion.[3]

-

Elimination: Loss of HCl restores aromaticity.

-

Hydrolysis: The resulting iminium salt is hydrolyzed to the aldehyde.[3]

Experimental Protocol: C3-Formylation of Indole

Self-Validating Step: The formation of the Vilsmeier reagent is exothermic and may turn slightly yellow; the addition of indole usually results in a deep red/orange iminium salt precipitate or solution before hydrolysis.

Reagents:

-

Indole (1.0 equiv)

-

POCl

(1.1 equiv) -

DMF (Dry, 5-10 volumes)

Step-by-Step Workflow:

-

Activation: Cool dry DMF to 0°C under N

. Add POCl -

Addition: Add a solution of Indole in DMF dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Warm to room temperature (RT) and stir for 1-2 hours. Observation: Monitor by TLC. The spot for indole will disappear, often replaced by a polar baseline spot (the iminium salt).

-

Quench/Hydrolysis: Pour the reaction mixture into crushed ice/water containing NaOAc (buffered hydrolysis prevents acid-catalyzed polymerization). Stir vigorously for 30 mins.

-

Isolation: The aldehyde product often precipitates as a solid. Filter and wash with water. If oil forms, extract with EtOAc.

Figure 2: Step-wise flow of the Vilsmeier-Haack C3-formylation.

Part 3: Overriding Bias – C2 Functionalization

To functionalize C2, one must block C3 or use metals to direct reactivity.

C2-Lithiation (The Directed Metalation Approach)

Direct lithiation of N-H indole is difficult because the N-Li species is not basic enough to deprotonate C2.

-

Requirement: Protect Nitrogen with a group capable of coordination (e.g., SEM, MOM, or Boc, though Boc can be labile to strong nucleophiles).

-

Mechanism: Coordination of the lithium base (n-BuLi or t-BuLi) to the N-protecting group directs deprotonation to the C2 position (Complex Induced Proximity Effect - CIPE).

Modern Approach: Pd-Catalyzed C-H Activation

Transition metal catalysis allows for direct C2-arylation of free (N-H) indoles, utilizing the acidity of the C2-H bond under specific conditions.

Protocol: Pd-Catalyzed C2-Arylation (Sanford-Type Conditions)

-

Concept: Uses an electrophilic Pd(II) cycle. The acidity of C2-H is enhanced by coordination to Pd.

-

Reagents: Indole, Ar-I, Pd(OAc)

(5 mol%), AgOAc (oxidant/halide scavenger), Acetic Acid.

Data Summary: Selectivity Drivers

| Method | Primary Site | Mechanism | Key Reagent |

| EAS | C3 | Sigma-complex stability | Electrophiles (E+) |

| Lithiation | C2 | Directed Metalation (CIPE) | n-BuLi / N-Protecting Group |

| Pd-Catalysis | C2 | C-H Activation / Concerted Metalation-Deprotonation (CMD) | Pd(OAc)2 / Acidic Solvent |

| Radical | C2/C3 Mix | SOMO interactions | Radical Initiators |

Part 4: N-Functionalization (Nucleophilic Substitution)

N-Alkylation Protocol

Because the N-H bond is relatively weak (pKa ~17 in water), it can be deprotonated to form an ambident anion. While C3-alkylation is possible (especially with "soft" alkyl halides like MeI), N-alkylation is favored by "hard" conditions (strong base, polar aprotic solvent).

Step-by-Step Workflow:

-

Deprotonation: Dissolve Indole in dry DMF. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise at 0°C.

-

Safety: H

gas evolution. Ensure venting. -

Visual: Mixture usually turns green or brown. Stir for 30 mins to ensure complete anion formation.

-

-

Alkylation: Add Alkyl Halide (e.g., Benzyl Bromide, 1.1 equiv) dropwise.

-

Completion: Warm to RT. Monitor by TLC (Indole is polar; N-alkyl indole is significantly less polar).

-

Workup: Quench with water (carefully). Extract with Et

O (DMF is difficult to remove from EtOAc).

References

- Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press. (Foundational text on indole electronic structure).

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link (Source for pKa data).

-

Leitch, J. A., Bhonoah, Y., & Frost, C. G. (2017).[4] Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis, 7(9), 5618–5627.[4] Link (Review of C-H activation).

-

Organic Syntheses. Synthesis of Indole-3-carboxaldehyde. Org.[4][5][6][7][8] Synth. 1959, 39, 30. Link (Standard Vilsmeier-Haack protocol).

- Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie International Edition, 48(51), 9608-9644.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. homework.study.com [homework.study.com]

Strategic Utilization of 1-Boc-4-Carboxyindole in Medicinal Chemistry

The following technical guide details the function, strategic utility, and experimental application of 1-Boc-4-carboxyindole (1-Boc-indole-4-carboxylic acid) in modern drug discovery.

Executive Summary

This compound (tert-butyl 4-carboxy-1H-indole-1-carboxylate) acts as a tactical building block in the synthesis of small-molecule therapeutics. Its primary function is to provide a regiochemically distinct vector (C4 position) for structure-activity relationship (SAR) exploration while masking the reactive indole nitrogen (N1) to ensure chemoselectivity.

Unlike the naturally abundant C3-substituted indoles (tryptophan derivatives), the C4-substituted scaffold allows medicinal chemists to access unique "northern" regions of protein binding pockets—critical for targets such as IGF-1R kinases , HCV NS5B polymerase , and HIV-1 integrase .

Structural & Mechanistic Logic

The "Northern Vector" Advantage

In rational drug design, the indole core is a privileged scaffold.[1][2] However, the vector of substitution dictates the chemical space sampled within a binding pocket:

-

C3 (Natural Vector): Points toward the "hinge region" in kinases or deep hydrophobic pockets.

-

C5 (Serotonin Vector): Often solvent-exposed or points to the "ribose" pocket.

-

C4 (The 1-Boc-4-carboxy Vector): Provides a unique geometry, often perpendicular to the C3 vector. This allows the attached pharmacophore (via amide coupling) to reach allosteric sites or specific "gatekeeper" residues that C3/C5 substituents cannot access.

The Role of the Boc Group

The tert-butoxycarbonyl (Boc) group at the N1 position serves three critical functions during synthesis:

-

Chemoselectivity: It renders the indole nitrogen non-nucleophilic, preventing N-acylation or N-alkylation side reactions when activating the C4-carboxylic acid.

-

Solubility Enhancement: Free indole-4-carboxylic acid has poor solubility in standard non-polar organic solvents (DCM, chloroform) due to strong intermolecular hydrogen bonding (COOH···HN). The lipophilic Boc group disrupts this, facilitating homogeneous reaction conditions.

-

Electronic Modulation: The electron-withdrawing nature of the Boc group deactivates the indole ring, reducing susceptibility to oxidative degradation during handling.

Applications in Drug Discovery

Kinase Inhibitors (IGF-1R & p38 MAPK)

Researchers utilize the C4-amide linkage to design allosteric inhibitors.[3] For IGF-1R (Insulin-like Growth Factor 1 Receptor) , 4-substituted indoles have been shown to bind outside the ATP-binding cleft, inducing a conformational change that prevents activation. The this compound is the requisite starting material to generate the amide library responsible for this interaction.

Antiviral Agents (HCV & HIV)

-

HCV NS5B Polymerase: Indole-4-carboxamides act as non-nucleoside inhibitors (NNIs). The C4 substituent often occupies a specific hydrophobic pocket (Thumb II domain) on the viral polymerase.

-

HIV-1 Attachment/Integrase: The scaffold is used to construct "northern" wings of the inhibitor that interact with viral glycoproteins or metal-chelating active sites.

Antitubercular Prodrugs

Recent studies indicate that indole-4-carboxamides can function as prodrugs. Inside Mycobacterium tuberculosis, these are hydrolyzed to release 4-aminoindole , a tryptophan antimetabolite that disrupts bacterial protein synthesis.

Experimental Workflows

The following protocols describe the standard "Design-Make-Test" cycle using this compound.

Workflow Logic Diagram

Caption: Step-wise synthetic transformation of this compound into bioactive carboxamide ligands.

Protocol: Amide Library Synthesis (General Procedure)

Objective: Synthesis of a library of Indole-4-carboxamides.

Reagents:

-

Scaffold: this compound (1.0 equiv)

-

Coupling Agent: HATU (1.2 equiv) or EDC·HCl/HOBt (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM

-

Amine Partners: Diverse primary/secondary amines (1.1 equiv)

Step-by-Step Methodology:

-

Activation: Dissolve this compound in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere. Add DIPEA and stir at 0°C for 10 minutes.

-

Reagent Addition: Add HATU in one portion. Stir for 15–30 minutes at 0°C to form the active ester.

-

Coupling: Add the specific amine (R-NH₂) to the mixture. Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS (Target mass = Scaffold + Amine - H₂O).

-

Workup: Dilute with Ethyl Acetate, wash with 1M HCl (to remove excess amine/DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

Note: The Boc group remains intact, keeping the product lipophilic for easy flash chromatography purification.

-

-

Deprotection (The "Release"): Dissolve the purified intermediate in DCM. Add TFA (20% v/v). Stir for 1–2 hours. Evaporate volatiles. Neutralize with saturated NaHCO₃ and extract to obtain the final Indole-4-carboxamide .

Data Summary: Comparison of Coupling Conditions

| Parameter | HATU/DIPEA | EDC/HOBt | Thionyl Chloride (SOCl₂) |

| Reaction Rate | Fast (< 4h) | Moderate (12h) | Fast (1h) |

| Racemization Risk | Low | Very Low | High (Not recommended for chiral amines) |

| Yield (Typical) | 85–95% | 70–85% | >90% (but risk of side reactions) |

| Purification | Requires removal of urea byproducts | Water-soluble byproducts (EDC) | Requires distillation of excess reagent |

| Suitability for 1-Boc | Excellent (Mild base) | Good | Poor (Acidic conditions may cleave Boc prematurely) |

References

-

Indole-4-carboxamides as Antitubercular Agents

-

Indole Scaffolds in Medicinal Chemistry

-

IGF-1R Kinase Inhibitors

- Title: Structural Models for a Series of Allosteric Inhibitors of IGF1R Kinase.

- Source: bioRxiv / Journal of Chemical Inform

-

URL:[Link]

-

HCV NS5B Polymerase Inhibition

Sources

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. arkat-usa.org [arkat-usa.org]

Comprehensive Technical Guide: Initial Investigations of 1-Boc-4-carboxyindole

Executive Summary